2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide
CAS No.:
Cat. No.: VC19791666
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide -](/images/structure/VC19791666.png)
Specification
Molecular Formula | C13H19BrN2O |
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Molecular Weight | 299.21 g/mol |
IUPAC Name | 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide |
Standard InChI | InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3 |
Standard InChI Key | BVUZEYZGZJACCX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, reflecting its branched alkyl chain, amide functional group, and 4-bromobenzyl substituent. Its molecular formula is C₁₃H₁₈BrN₂O, with a molecular weight of 313.20 g/mol (calculated using PubChem’s molecular weight algorithm) .
Structural Features
The compound’s structure comprises:
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A 4-bromophenylmethyl group (aromatic ring with a bromine atom at the para position).
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A dimethylbutanamide backbone (N,3-dimethyl substitution on a four-carbon chain).
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A primary amino group (-NH₂) at the second carbon.
The SMILES notation for this compound is CC(C)(C(=O)N(C)Cc1ccc(cc1)Br)CN, derived from analogous amide structures in PubChem .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves a multi-step process:
Step 1: Formation of the Amide Bond
Reacting 2-amino-3-methylbutanoic acid with 4-bromobenzylamine in the presence of a coupling agent (e.g., HATU or DCC) yields the intermediate 2-amino-N-(4-bromobenzyl)-3-methylbutanamide.
Step 2: N-Methylation
The intermediate undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in a basic medium (e.g., potassium carbonate) to introduce the N-methyl group.
Step 3: Purification
Final purification is achieved via column chromatography or recrystallization, with reported yields of 60–75% for analogous amide syntheses .
Reaction Optimization
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Temperature: 0–25°C for amidation to prevent racemization.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.
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Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency .
Physicochemical Properties
Computed Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylbutanamide chain to optimize receptor binding.
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In Vivo Efficacy Trials: Evaluate pharmacokinetics and bioavailability in animal models.
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Computational Modeling: Molecular docking studies to predict interactions with FPRL-1 or HIV protease .
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